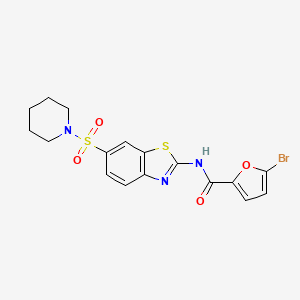

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O4S2/c18-15-7-6-13(25-15)16(22)20-17-19-12-5-4-11(10-14(12)26-17)27(23,24)21-8-2-1-3-9-21/h4-7,10H,1-3,8-9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQESRMSUSHATNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced by reacting the benzothiazole derivative with piperidine and a sulfonyl chloride in the presence of a base such as triethylamine.

Bromination: The bromination of the benzothiazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated benzothiazole derivative with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the piperidine sulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as kinases and transcription factors, leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis focuses on structurally related compounds identified in the literature, emphasizing differences in core scaffolds, substituents, and reported activities.

Core Scaffold and Substituent Variations

Furan-2-carboxamide Derivatives

-

- Structure : 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide.

- Key Differences : Replaces the benzothiazole ring with a simpler thiazole ring and substitutes the 5-position of thiazole with a nitro group instead of sulfonylpiperidine.

- Activity : Demonstrated antimicrobial properties, though exact efficacy metrics are unspecified .

- Compound: Structure: 5-bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide. Key Differences: Substitutes the benzothiazole with a propenyloxyphenyl group, eliminating the heterocyclic sulfur-containing ring. Physicochemical Data: Molecular formula C₁₄H₁₂BrNO₃, molar mass 322.15 g/mol .

Benzothiazole-Based Analogues

-

- Structure : 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.

- Key Differences : Retains the benzothiazole core but introduces an ethoxy group at position 6 (vs. sulfonylpiperidine) and replaces the furan with a pyrimidine ring.

- Implications : The pyrimidine ring may alter binding affinity compared to furan-based structures .

- Compound: Structure: 5-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide. Key Differences: Replaces benzothiazole with a tetrahydrobenzothiophene ring and adds cyano and methyl substituents. Synthetic Notes: Highlighted for its bicyclic system, which could influence conformational flexibility .

Other Heterocyclic Analogues

- Compound 6e (): Structure: Bromoindole carboxamide with a cyclopropyl-oxadiazole substituent.

Structural and Functional Implications

Biological Activity

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a benzothiazole moiety, and a piperidine group. Its structural formula can be represented as follows:

The presence of bromine and sulfonyl groups is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets include enzymes and receptors involved in various cellular processes. The compound may act as an inhibitor or modulator of these targets, leading to effects such as:

- Antitumor Activity : Inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Modulation of inflammatory cytokines.

Biological Activity Summary

| Activity | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. |

| Anti-inflammatory | Reduces levels of inflammatory markers like TNF-α and IL-6 in vitro. |

| Antimicrobial | Shows potential antimicrobial properties against specific bacterial strains. |

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy of this compound.

- Antitumor Studies :

- Inflammation Modulation :

- Synergistic Effects :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Bromine Substitution : The presence of bromine at specific positions enhances lipophilicity and receptor binding affinity.

- Piperidine Group : This moiety contributes to the overall molecular stability and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, a patent application describes using coupling agents (e.g., HATU or EDCI) to form the amide bond between the furan-2-carboxylic acid derivative and the benzothiazol-2-amine scaffold . Key steps include:

- Bromination of the furan precursor.

- Sulfonylation of the piperidine moiety on the benzothiazole ring. Optimization strategies include controlling solvent polarity (e.g., DMF or THF), temperature (0–80°C), and stoichiometric ratios of reagents to improve yields (typically 50–70%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., bromine on furan, piperidine-sulfonyl group on benzothiazole) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1650 cm⁻¹) and sulfonyl S=O bonds (~1150–1350 cm⁻¹) .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

Stability studies require:

- pH-dependent assays: Monitor degradation via HPLC at pH 2–9 (simulating physiological conditions). The sulfonamide group may hydrolyze under strongly acidic/basic conditions .

- Thermal stability: Store at –20°C in inert atmospheres to prevent oxidation of the benzothiazole ring .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be systematically addressed?

Contradictions (e.g., variable IC₅₀ values in anticancer assays) may arise from:

- Assay variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.

- Solubility differences: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Cross-validate results with orthogonal methods (e.g., apoptosis markers vs. ATP-based viability assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine-sulfonyl moiety?

- Substituent modification: Replace piperidine with morpholine or azetidine to alter steric/electronic profiles.

- Bioisosteric replacement: Substitute sulfonyl with carbonyl or phosphoryl groups to modulate solubility and target binding. SAR studies should pair synthetic modifications with kinase inhibition assays (e.g., EGFR or BRAF targets) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides:

- Bond angles/lengths: Critical for validating computational docking poses (e.g., benzothiazole ring planarity).

- Intermolecular interactions: Hydrogen bonding between the carboxamide and solvent molecules affects solubility predictions .

Q. What in vitro models are optimal for assessing anticancer mechanisms?

- 3D tumor spheroids: Mimic tumor microenvironments better than monolayer cultures.

- Kinase profiling panels: Screen against 50+ kinases to identify off-target effects. Combine with transcriptomics (RNA-seq) to map pathways like apoptosis or autophagy .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- LC-MS/MS: Detect trace impurities (e.g., de-brominated furan derivatives).

- Design of Experiments (DoE): Optimize reaction parameters (e.g., temperature, catalyst loading) to minimize side products. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is standard .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Discrepancies often stem from:

- Measurement methods: Kinetic vs. thermodynamic solubility assays.

- Solvent systems: Use of co-solvents (e.g., Cremophor EL) can artificially enhance solubility. Standardize protocols using USP guidelines and report logP values (predicted ~3.2 via PubChem) for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.